molecular formula C18H17ClN2O4S B3872837 2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

Cat. No.: B3872837
M. Wt: 392.9 g/mol
InChI Key: SHMSSMCDAABBTB-AWQFTUOYSA-N
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Description

2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfanyl group, and a phenoxyacetic acid moiety

Properties

IUPAC Name

2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-15-3-1-2-14(8-15)11-26-12-17(22)21-20-9-13-4-6-16(7-5-13)25-10-18(23)24/h1-9H,10-12H2,(H,21,22)(H,23,24)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMSSMCDAABBTB-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzyl mercaptan with acetyl hydrazine to form an intermediate, which is then reacted with 4-formylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[4-[(E)-[[2-[(3-fluorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from its analogs with different halogen substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

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